N-cyclooctyl-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide
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Overview
Description
N-CYCLOOCTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a synthetic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a cyclooctyl group, a tetrahydroisoquinoline moiety, and a benzamide core. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOOCTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine to form the tetrahydroisoquinoline core . The cyclooctyl group can be introduced through a nucleophilic substitution reaction, while the benzamide moiety is formed via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOOCTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-CYCLOOCTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-CYCLOOCTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-CYCLOOCTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE include other benzamide derivatives and tetrahydroisoquinoline analogs . These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets N-CYCLOOCTYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE apart is its unique combination of a cyclooctyl group, a tetrahydroisoquinoline moiety, and a benzamide core. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H32N2O |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-cyclooctyl-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C25H32N2O/c28-25(26-24-10-4-2-1-3-5-11-24)22-14-12-20(13-15-22)18-27-17-16-21-8-6-7-9-23(21)19-27/h6-9,12-15,24H,1-5,10-11,16-19H2,(H,26,28) |
InChI Key |
LBSIYPGHVJJMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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